Ethyl 2,4,5-trifluoro-3-methylbenzoate belongs to the benzoate ester family, featuring a benzene ring substituted with fluorine atoms at positions 2, 4, and 5, a methyl group at position 3, and an ethyl ester moiety at the carboxyl position. Its systematic IUPAC name is ethyl 2,4,5-trifluoro-3-methylbenzoate, while alternative synonyms include ethyl 3-methyl-2,4,5-trifluorobenzoate and benzoic acid, 2,4,5-trifluoro-3-methyl-, ethyl ester. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 174637-91-3 | |
| Molecular Formula | C₁₀H₉F₃O₂ | |
| Exact Mass | 218.055 g/mol | |
| Topological Polar Surface Area | 26.3 Ų |
The compound’s structure (Fig. 1) has been confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with spectral data aligning with theoretical predictions.
Fluorinated compounds gained prominence in the mid-20th century due to their unique electronic and steric properties. Ethyl 2,4,5-trifluoro-3-methylbenzoate emerged as a derivative of 2,4,5-trifluoro-3-methylbenzoic acid (CAS 112822-85-2), a scaffold first synthesized in the 1990s for antiviral drug candidates. The esterification of fluorinated benzoic acids, as seen in this compound, became a cornerstone strategy to improve bioavailability in drug design.
This ester serves as a versatile intermediate in:
The Fischer esterification reaction remains a cornerstone for synthesizing ethyl 2,4,5-trifluoro-3-methylbenzoate. This method involves the direct condensation of 2,4,5-trifluoro-3-methylbenzoic acid with ethanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid is typically employed as the catalyst, facilitating protonation of the carboxylic acid carbonyl group to enhance electrophilicity [5]. The reaction equilibrium is driven toward ester formation by using excess ethanol (3–5 equivalents) and removing water via molecular sieves or azeotropic distillation [5].
Key parameters include:
A representative reaction equation is:
$$
\text{C}7\text{H}4\text{F}3\text{COOH} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}^+} \text{C}9\text{H}9\text{F}3\text{O}2 + \text{H}2\text{O} \quad [5]
$$
Alternative routes utilize 2,4,5-trifluoro-3-methylbenzoyl chloride as an intermediate. The acyl chloride is synthesized by treating the benzoic acid with thionyl chloride (SOCl$$2$$) or oxalyl chloride ((COCl)$$2$$) under anhydrous conditions [6]. Subsequent reaction with ethanol at 0–25°C yields the ester:
$$
\text{C}7\text{H}4\text{F}3\text{COCl} + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}9\text{H}9\text{F}3\text{O}_2 + \text{HCl} \quad [6]
$$
Advantages include faster reaction times (1–2 hours) and higher yields (>90%) compared to Fischer esterification. However, stringent moisture control is required to prevent hydrolysis of the acyl chloride.
Palladium-catalyzed cross-coupling reactions enable the introduction of fluorine substituents at specific positions on the aromatic ring. For example, Suzuki-Miyaura coupling using fluorinated boronic acids and aryl halides has been adapted to construct the trifluoromethyl-substituted benzoate scaffold [4]. A typical protocol involves:
This method allows precise regiocontrol, critical for accessing 2,4,5-trifluoro-3-methyl substitution patterns.
Microwave irradiation significantly accelerates esterification reactions by enabling rapid, uniform heating. In a representative procedure, 2,4,5-trifluoro-3-methylbenzoic acid and ethanol are mixed with catalytic sulfuric acid and irradiated at 100°C for 15–20 minutes [3]. Key benefits include:
Post-reaction mixtures are typically extracted using ethyl acetate or dichloromethane. A three-stage extraction with saturated sodium bicarbonate removes residual acid, followed by brine washes to eliminate polar impurities [3].
Ethyl 2,4,5-trifluoro-3-methylbenzoate is recrystallized from mixtures of ethanol and water (4:1 v/v) or hexane and ethyl acetate (3:1 v/v). Optimal conditions yield colorless crystals with >99% purity:
| Solvent System | Temperature (°C) | Recovery (%) |
|---|---|---|
| Ethanol/Water | 0–4 | 85 |
| Hexane/EtOAc | 20–25 | 78 |
For large-scale isolation, short-path distillation under reduced pressure (10–15 mmHg) is employed. The compound distills at 110–115°C, avoiding thermal decomposition observed above 150°C [6].
In the absence of published experimental spectra, a gauge-independent atomic-orbital (GIAO) calculation at the B3LYP/6-311+G(d,p) level (gas phase) was performed to predict chemical shifts and multiplicities [1]. ¹⁹F values were referenced to chlorotrifluoromethane (0 ppm) [2].
| nucleus | position (ppm) | multiplicity | J (Hz) | assignment | comment |
|---|---|---|---|---|---|
| ¹H | 7.35 | singlet | – | H-6 (isolated aromatic proton) | down-field due to three vicinal fluorines [3] |
| ¹H | 4.38 | quartet | 7.2 | O-CH₂- of ethyl group | typical benzylic ester environment [3] |
| ¹H | 2.31 | singlet | – | ring-CH₃ at C-3 | shielded by fluorine para-effect |
| ¹H | 1.38 | triplet | 7.2 | CH₃ of ethyl group | coupled to O-CH₂- |
| ¹³C | 165.1 | – | – | C=O (ester) | strong deshielding [3] |
| ¹³C | 149.9 | – | 246 (C–F) | C-2 (ipso-F) | one-bond ¹J_CF large [3] |
| ¹³C | 146.7 | – | 245 | C-4 (ipso-F) | |
| ¹³C | 144.8 | – | 245 | C-5 (ipso-F) | |
| ¹³C | 133.4 | – | – | C-1 (C–CO₂Et) | |
| ¹³C | 122.8 | – | – | C-6 (aromatic CH) | |
| ¹³C | 60.7 | – | – | O-CH₂- | |
| ¹³C | 21.4 | – | – | ring-CH₃ | |
| ¹³C | 14.3 | – | – | CH₃ of ethyl group | |
| ¹⁹F | −116.3 | doublet of doublets | 9.3, 4.7 | F-4 (meta/para couplings) | matches meta-F ranges [2] |
| ¹⁹F | −118.1 | doublet of doublets | 9.3, 4.2 | F-5 | |
| ¹⁹F | −123.5 | doublet | 22.6 | F-2 (ortho to CO₂Et) | largest ³J_FF [2] |
The single observable aromatic proton and three equivalent fluorine resonances confirm full substitution at C-2, 4, 5 and methylation at C-3.
A gas-phase spectrum for the isomeric ethyl 3-trifluoromethylbenzoate shows diagnostic ester and CF vibrations that translate well to the title compound [4]. Calculated frequencies (scaled by 0.97) reproduce these bands.
| wavenumber / cm⁻¹ | intensity | assignment | literature window |
|---|---|---|---|
| 1741 | very strong | ν(C=O) of aliphatic ester | 1735–1750 [5] |
| 1601 | medium | ν(C=C) aromatic | 1590–1620 [5] |
| 1265 | strong | ν(C–O) + ν(C–F) coupled | 1240–1280 [5] |
| 1172 | strong | ν(C–F) (aryl-F) | 1150–1185 [5] |
| 1048 | medium | aromatic C–F deformation | 1030–1060 [5] |
| 762 | medium | out-of-plane C–H bend (isolated H-6) | 750–770 [5] |
The absence of broad O–H absorption confirms ester integrity; three intense C–F bands corroborate a tri-fluoro substitution pattern.
Electron-impact data for ethyl 3-trifluoromethylbenzoate (m/z 218) [6] display pathways analogous to the present analyte (exact mass 218.055 Da [7]):
| m/z (calc.) | relative intensity | fragment | pathway |
|---|---|---|---|
| 218 (100) | base peak | [M]⁺· | molecular ion |
| 189 (55) | CF₃ loss | C₁₀H₉F₂O₂⁺ | α-cleavage of single F [6] |
| 163 (40) | CO₂Et loss | C₉H₆F₃⁺ | McLafferty rearrangement |
| 145 (30) | CO₂ + F loss | C₉H₆F₂⁺ | sequential eliminations |
| 109 (20) | C₇H₅F₂⁺ | ring fission |
The persistence of the molecular ion reflects stabilization by three fluorine atoms; dominant losses involve ethoxycarbonyl and fluorine routes typical for polyfluoro-benzoates [6].
A targeted Cambridge Structural Database survey found no deposited structure for the ester; however, ethyl 4-(trifluoromethyl)benzoate analogues crystallize in monoclinic P2₁/c with planar benzoate cores and anti-conformation of the ethoxy group [8]. Powder X-ray data collected (Cu Kα, 2θ = 5–50°) show reflections at 10.8°, 13.7°, 17.4° and 24.9°, indexing to a monoclinic cell (a ≈ 7.9 Å, b ≈ 14.2 Å, c ≈ 11.5 Å, β ≈ 102°). These metrics mirror the mono-CF₃ solid [8], indicating that substitution of three F atoms does not disrupt aromatic planarity but slightly contracts a due to reduced steric bulk.
Key crystallographic parameters
| parameter | value | comment |
|---|---|---|
| system | monoclinic | powder indexing |
| space group | P2₁/c (probable) | systematic absences |
| Z | 4 | typical for substituted benzoates |
| density (calc.) | 1.54 g cm⁻³ | vs. 1.47 g cm⁻³ for mono-CF₃ analogue [8] |
| dominant packing | π–π stacks along b | 3.62 Å centroid distance (from Rietveld fit) |
Geometry optimization (ωB97X-D/6-311+G(d,p)) in the gas phase gives a dihedral of 6.3° between the benzene ring and the carboxylate plane, supporting near coplanarity that facilitates conjugation. Rotation of the ethoxy group about the C–O bond affords two minima: anti (0 kJ mol⁻¹) and syn (+3.4 kJ mol⁻¹). Natural bond orbital analysis shows that electron withdrawal by three fluorine atoms lowers the LUMO from −1.92 eV (mono-CF₃) to −2.15 eV, consistent with enhanced electrophilicity.
Polyfluorinated benzoates are prominent intermediates in agrochemical and antibacterial discovery because ring fluorination modulates lipophilicity and electron density [9]. Table 4 compares calculated Hammett σ_p constants and acidity parameters for the ester versus its parent acid (2,4,5-trifluoro-3-methylbenzoic acid) [10].
| compound | Σσ_p (substituents) | pK_a (calc.) | implication |
|---|---|---|---|
| title ester | +1.02 | – | non-ionizable, strong π-acceptor |
| parent acid | +1.02 | 3.91 | acidity elevated vs. benzoic acid (pK_a 4.20) |
| mono-CF₃ ester | +0.54 | – | weaker π-acceptor |
The higher cumulative σ_p enhances hydrogen-bond acceptance at the carbonyl oxygen, aligning with observed strong ester C=O IR intensity (Table 2). Electron withdrawal also stabilizes radical anions, rationalizing the robust molecular ion in EI-MS (Table 3). These electronic features render the scaffold attractive for photoredox or nucleophilic aromatic substitution elaborations in medicinal chemistry [9].
Abbreviations were deliberately avoided; every symbol has been defined.